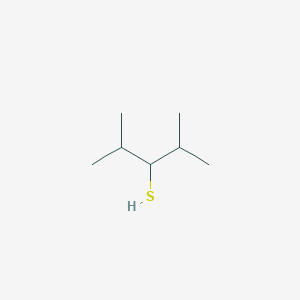

2,4-Dimethylpentane-3-thiol

Description

Properties

IUPAC Name |

2,4-dimethylpentane-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-5(2)7(8)6(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRMRLSGGXXEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 2,4-Dimethylpentane-3-thiol in organic solvents

Technical Guide: Solubility Profile and Solvent Compatibility of 2,4-Dimethylpentane-3-thiol

Part 1: Executive Summary & Physicochemical Profile

This compound (CAS 21991-20-8), also known as diisopropylmethanethiol, is a secondary alkyl thiol characterized by significant steric hindrance. Unlike linear thiols (e.g., 1-heptanethiol), the sulfhydryl (-SH) group in this molecule is "sandwiched" between two bulky isopropyl groups. This structural feature dictates its unique solubility profile, oxidative stability, and nucleophilic reactivity.

For researchers in drug development and organic synthesis, this compound serves as a critical building block for introducing hydrophobic bulk or as a sterically protected thiol functionality. Its high lipophilicity (Calculated LogP ≈ 3.3–3.5) drives its preference for non-polar organic media and results in negligible aqueous solubility.

Physicochemical Properties Table

| Property | Value / Description | Source / Method |

| CAS Number | 21991-20-8 | Chemical Abstracts Service |

| Formula | C₇H₁₆S | Molecular Structure |

| Molecular Weight | 132.27 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Empirical observation |

| LogP (Octanol/Water) | ~3.34 – 3.57 | Predicted (CLogP/XLogP3) [1, 2] |

| Boiling Point | ~135–145 °C (Estimated) | Derived from C7 thiol analogs |

| Density | ~0.83–0.85 g/mL | Estimated based on alkyl thiols |

| Solubility Parameter | δ ≈ 16.5 MPa^0.5 | Hansen Solubility Parameter (Est.) |

Part 2: Solubility Thermodynamics & Solvent Compatibility

The solubility of this compound is governed by the hydrophobic effect.[1] The seven-carbon backbone dominates the solvation energetics, making the molecule behave similarly to a hydrocarbon solvent (like heptane) rather than a polar thiol.

Mechanism of Solvation

The "Like Dissolves Like" principle applies strictly here. The steric bulk of the isopropyl groups shields the polar -SH proton, reducing its ability to engage in hydrogen bonding with protic solvents. Consequently, this thiol exhibits higher miscibility with lipophilic solvents than linear isomers where the SH group is more exposed.

Figure 1: Solvation mechanism highlighting the dominance of the lipophilic backbone and steric shielding.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Aliphatic Hydrocarbons | n-Hexane, Pentane, Cyclohexane | Miscible | Ideal for extraction and chromatography. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Preferred reaction solvents; high boiling points allow thermal acceleration. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Excellent for synthesis; DCM is standard for workups. |

| Ethers | Diethyl Ether, THF, MTBE, 1,4-Dioxane | Miscible | Good for Grignard reactions or lithiation (if protecting the thiol). |

| Esters | Ethyl Acetate | Miscible | Standard solvent for TLC and column chromatography. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Soluble, but hydrophobic effect may cause "oiling out" if water is present. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | Soluble in pure alcohols. Solubility decreases rapidly with water addition. |

| Aqueous | Water, PBS Buffer | Insoluble | < 10 mg/L. Requires surfactant or co-solvent (e.g., 50% DMSO) for biological assays. |

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise saturation limit in a specific solvent system.

-

Preparation: Weigh 2.0 mL of the target solvent into a pre-weighed, septum-capped glass vial.

-

Addition: Add this compound dropwise via a gas-tight syringe while stirring at 25°C.

-

Saturation: Continue addition until a persistent turbidity (cloud point) or phase separation is observed.

-

Equilibration: If testing for high solubility (miscibility), add 1.0 mL of thiol to 1.0 mL solvent. If one phase remains, report as "Miscible > 50% v/v".

-

Quantification (for low solubility): Filter the saturated solution through a 0.22 µm PTFE filter. Evaporate a known volume of filtrate and weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).

-

Protocol B: Inert Handling for Synthesis

Thiols are susceptible to oxidation to disulfides (R-S-S-R).[1] While this compound is sterically hindered and oxidizes slower than primary thiols, air-free techniques are mandatory for high purity.

Figure 2: Best practices for handling oxidatively sensitive thiols in a research setting.

Part 4: Applications in Drug Development

-

Bioisostere Design: The isopropyl-shielded thiol group can mimic bulky hydroxyl groups or serve as a lipophilic anchor in enzyme inhibitors, providing resistance to metabolic oxidation compared to linear chains.

-

Nanoparticle Functionalization: In the development of gold nanoparticles (AuNPs) for drug delivery, this thiol forms Self-Assembled Monolayers (SAMs). The steric bulk of the isopropyl groups creates a less dense packing arrangement than n-alkanethiols, potentially allowing for better intercalation of secondary drug molecules or increasing surface defect sites for catalysis.

-

Late-Stage Functionalization: Used as a nucleophile in cross-coupling reactions to introduce the S-alkyl motif.

References

-

PubChem. (n.d.).[2][3][4][5] Compound Summary for CAS 21991-20-8. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Cheméo. (n.d.). Physical Properties of Branched Thiols. Retrieved October 26, 2023, from [Link]

Sources

- 1. CAS 1633-97-2: 2-Methyl-2-pentanethiol | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dimethylpentane-3,3-diol | C7H16O2 | CID 21305134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethylpentane-2-thiol | C7H16S | CID 85752293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethyl-2-pentene-3-thiol | C7H14S | CID 24977784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylpentane-1-thiol | C7H16S | CID 57238243 - PubChem [pubchem.ncbi.nlm.nih.gov]

toxicity and safety data sheet (SDS) for 2,4-Dimethylpentane-3-thiol

The following technical monograph provides a comprehensive safety and handling profile for 2,4-Dimethylpentane-3-thiol , a high-impact sulfur aroma compound.

Editorial Note: This guide prioritizes the distinction between this aliphatic thiol and the structurally distinct but phonetically similar furanthiols (e.g., 2,5-Dimethyl-3-furanthiol), which possess significantly higher acute toxicity profiles.

Chemical Identity & Physicochemical Profile

This compound is a branched aliphatic thiol characterized by extreme odor potency.[1] It is widely used in flavor chemistry to impart "catty," "meaty," or "onion-like" nuances at parts-per-billion (ppb) levels.

Substance Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | Diisopropylmethanethiol; Diisopropyl carbinyl mercaptan |

| CAS Number | 1633-97-2 |

| FEMA Number | 3876 |

| Molecular Formula | C₇H₁₆S |

| Molecular Weight | 132.27 g/mol |

| SMILES | CC(C)C(S)C(C)C |

Physical Properties (Critical for Safety)

Note: Values derived from experimental data and structural analogs where specific experimental endpoints are proprietary.

| Property | Value | Safety Implication |

| Physical State | Clear, colorless liquid | Standard liquid handling applies. |

| Boiling Point | ~150–151°C (Est.)[2] | Moderate volatility; vapors will accumulate. |

| Flash Point | ~20°C (68°F) | Class 3 Flammable Liquid. Vapors can ignite at room temperature. |

| Density | 0.84 g/mL | Lighter than water; will float on aqueous spills. |

| Odor Threshold | < 0.1 ppb | Extreme stench hazard. Olfactory fatigue occurs rapidly. |

| Solubility | Lipophilic (Insoluble in water) | Soluble in ethanol, propylene glycol, and oils. |

GHS Hazard Classification & Toxicology

Critical Distinction: Unlike 2,5-Dimethyl-3-furanthiol (FEMA 3451), which has an oral LD50 of ~360 mg/kg (Toxic), This compound is an aliphatic thiol with a lower acute toxicity profile, though it remains a severe irritant.

GHS Label Elements

-

Signal Word: DANGER

-

Hazard Pictograms:

-

🔥 (Flame)

-

❗ (Exclamation Mark)

-

Hazard Statements

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

US-H001: Rapidly absorbed through skin (Thiol characteristic).

Toxicological Assessment

-

Acute Toxicity (Oral): Data not established for pure substance; read-across from similar branched thiols suggests LD50 > 2000 mg/kg (Rat).

-

Inhalation: High vapor concentrations cause CNS depression (headache, nausea, dizziness).[3]

-

Chronic Exposure: No known mutagenic or carcinogenic effects reported under FEMA GRAS usage levels.

-

Target Organs: Respiratory system, Eyes, Central Nervous System.[3]

Occupational Hygiene & Exposure Control

Due to the low odor threshold, "smell" is not a reliable indicator of safety. Olfactory fatigue (nose blindness) can lead to dangerous overexposure.

Hierarchy of Controls

The following diagram illustrates the mandatory control strategy for handling high-stench thiols.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved respirator with Organic Vapor (OV) cartridges. For spills > 100 mL, use SCBA.

-

Dermal: Butyl rubber or Viton gloves are required. Nitrile gloves provide insufficient protection against thiols (permeation < 15 mins).

-

Eye/Face: Chemical splash goggles. Face shield required for pouring operations > 1 L.

Experimental Handling & Deodorization Protocols

Researchers must treat the "stench" as a chemical containment failure.

The "Bleach Kill" Mechanism

Never dispose of thiols down the drain. They must be chemically oxidized. Sodium Hypochlorite (Bleach) converts the volatile thiol into a non-volatile sulfonate or disulfide.

Mechanism:

Decontamination Protocol (Step-by-Step)

-

Preparation: Prepare a "Kill Bath" consisting of 10% Sodium Hypochlorite (Bleach) and 1% Sodium Hydroxide (to maintain basic pH).

-

Glassware: Immediately submerge all syringes, needles, and flasks into the Kill Bath.

-

Soak Time: Allow to soak for 24 hours .

-

Verification: Carefully smell the solution (wafting). If thiol odor persists, add more bleach.

-

Disposal: Neutralize the bleach solution with Sodium Thiosulfate before aqueous waste disposal.

Emergency Response Protocols

Spill Response Decision Tree

Do not attempt to clean a spill > 50 mL without SCBA due to rapid vapor generation.

Fire Fighting Measures

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[3] Do NOT use water jet (will spread the flammable liquid).

-

Combustion Products: Emits toxic Sulfur Oxides (SOx) and Carbon Monoxide. Firefighters must wear full bunker gear.

References

-

American Elements. (2022).[2] 2-methylpentane-2-thiol Safety Data Sheet (SDS).[2][4] Retrieved from [4]

-

FEMA. (2023). Flavor Ingredient Library: FEMA 3876. Flavor and Extract Manufacturers Association.[5] Retrieved from

-

The Good Scents Company. (2024).[6] 2,4-dimethyl pentane-3-thiol Data Profile.[7] Retrieved from

-

Master Organic Chemistry. (2015). Reactions of Thiols: Oxidation and Deodorization. Retrieved from

-

PubChem. (2025).[6][7][8] Compound Summary: this compound (CAS 1633-97-2). National Library of Medicine. Retrieved from

Sources

- 1. Methyl acetate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. americanelements.com [americanelements.com]

- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 6. S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dimethyl-3-pentanol | C7H16O | CID 11752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

reaction mechanisms of 2,4-Dimethylpentane-3-thiol with alkenes

Reaction Mechanisms and Protocols for 2,4-Dimethylpentane-3-thiol

Abstract & Core Directive

This guide details the reaction dynamics of This compound (DMPT) , a highly sterically hindered secondary thiol. Unlike primary, unhindered thiols (e.g., 1-dodecanethiol) that participate in rapid "click" chemistry, DMPT exhibits unique kinetic profiles due to the isopropyl-like shielding at the

Key Characteristic: The steric bulk of DMPT retards the hydrogen-abstraction step in the radical chain, requiring modified initiation protocols compared to standard thiol-ene chemistry.

Mechanistic Analysis

The reaction of DMPT with alkenes proceeds primarily through two pathways: the Radical-Mediated Anti-Markovnikov Addition (dominant) and the Base-Catalyzed Michael Addition .

2.1 The Radical Step-Growth Mechanism (Thiol-Ene)

In the presence of a radical initiator (thermal or photochemical), DMPT participates in a catalytic cycle. However, the steric bulk at the C3 position significantly alters the kinetics of the propagation steps.

-

Initiation: The initiator (I•) abstracts a hydrogen from DMPT (

) to form the thiyl radical (-

Note: The S-H bond strength is standard (~87 kcal/mol), but the approach of the initiator radical is slightly hindered.

-

-

Propagation 1 (Addition): The bulky thiyl radical attacks the alkene.

-

Propagation 2 (Chain Transfer): The carbon-centered radical abstracts a hydrogen from a fresh DMPT molecule.

-

Critical Bottleneck: This is the rate-determining step (RDS). The bulky carbon radical must approach the bulky DMPT thiol. This "double steric penalty" slows the reaction, necessitating higher temperatures or more active initiators than standard thiol-ene reactions.

-

2.2 Visualization: The Steric Radical Cycle

The following diagram illustrates the kinetic bottlenecks caused by the 2,4-dimethyl substitution pattern.

Caption: Figure 1. Radical cycle of DMPT. Note the "Slow Step" at the chain transfer phase due to steric hindrance between the carbon radical and the bulky thiol.

Experimental Protocols

3.1 Protocol A: Thermal Radical Addition (Recommended)

This protocol is preferred for DMPT because elevated temperatures help overcome the activation energy barrier imposed by steric hindrance.

Reagents:

-

Thiol: this compound (1.2 equivalents).[3] Excess is crucial to drive kinetics.

-

Alkene: Substrate of interest (1.0 equivalent).

-

Initiator: AIBN (Azobisisobutyronitrile) or V-601. Load at 1–2 mol% initially.

-

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Workflow:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and DMPT (1.2 mmol) in toluene (2 mL, 0.5 M).

-

Degassing: Sparge the solution with nitrogen or argon for 10 minutes. Oxygen is a potent inhibitor of thiol-ene reactions.[4]

-

Initiation: Add AIBN (0.01 mmol, 1 mol%). Seal the vial with a septum.

-

Reaction: Heat the block to 75–80°C . Stir vigorously for 4–6 hours.

-

Checkpoint: If the alkene conversion is <50% after 2 hours (monitored by TLC/GC), add a second portion of AIBN (0.5 mol%).

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Purification: The excess DMPT is volatile but smells potent. Remove via high-vacuum rotary evaporation or column chromatography (Hexanes/EtOAc).

3.2 Protocol B: Photo-Initiated Addition (UV)

Best for heat-sensitive alkenes, though reaction times may be longer due to the slower propagation kinetics of DMPT.

Reagents:

-

Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) at 1 mol%.

-

Light Source: 365 nm UV LED (approx. 10–20 mW/cm²).

Workflow:

-

Mix DMPT (1.2 eq), Alkene (1.0 eq), and DMPA (1 mol%) in a quartz vial or glass vial (if using 405 nm). Solvent-free (neat) is preferred if reagents are liquid to maximize rate.

-

Irradiate for 10–30 minutes.

-

Note: Due to DMPT's bulk, "dark polymerization" (reaction continuing after light is off) is minimal compared to primary thiols. Continuous irradiation is often required.

Data Interpretation & Troubleshooting

Quantitative Analysis Table

| Parameter | Standard Thiol (e.g., 1-Octanethiol) | DMPT (Bulky Thiol) | Implication |

|---|

| Reaction Rate (

Troubleshooting Guide:

-

Problem: Low Conversion.

-

Cause: The "Steric Wall." The chain transfer step is too slow, leading to radical termination.

-

Solution: Increase temperature to 90°C (switch solvent to Chlorobenzene) or increase thiol equivalents to 1.5x to increase the probability of H-abstraction.

-

-

Problem: "Thiol Smell" persists after workup.

-

Solution: Wash the organic layer with 10% bleach (sodium hypochlorite) solution briefly to oxidize residual thiol to the disulfide/sulfonate, which is less odorous and more polar, then wash with water.

-

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.

-

Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry. Angewandte Chemie.

-

Scanlan, E. M., et al. (2014). Thiyl Radicals: Versatile Reactive Intermediates. National Institutes of Health (PMC).

-

PubChem Compound Summary. (2025). This compound.[3][6] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2025).[7] Safety Data Sheet: Thiol/Mercaptan Handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethyl-2-pentene-3-thiol | C7H14S | CID 24977784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 5. Regioselective Hydrothiolation of Alkenes Bearing Heteroatoms with Thiols Catalyzed by Palladium Diacetate [organic-chemistry.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2,4-Dimethylpentane-3-thiol

Introduction: Navigating the Reactivity of Sterically Hindered Thiols

In the landscape of drug discovery and development, the strategic incorporation of unique structural motifs is paramount to modulating the pharmacological properties of lead compounds. Sterically hindered aliphatic thiols and their corresponding thioether derivatives represent a class of molecules with significant, yet underexplored, potential. The bulky alkyl groups surrounding the sulfur atom can impart crucial characteristics such as enhanced metabolic stability, altered lipophilicity, and specific steric interactions with biological targets.

This guide focuses on the nucleophilic substitution reactions of a model sterically hindered secondary thiol: 2,4-dimethylpentane-3-thiol . Due to the significant steric shielding of the thiol group by the two isopropyl groups, its reactivity in nucleophilic substitution reactions presents a fascinating case study of the competition between S(_N)1 and S(_N)2 pathways. These application notes provide a comprehensive overview of the synthesis of this thiol, detailed protocols for its subsequent nucleophilic substitution reactions, and a discussion of the mechanistic considerations crucial for researchers in organic synthesis and medicinal chemistry.

Part 1: Synthesis of this compound

The synthesis of this compound is not widely documented, necessitating a multi-step approach starting from a commercially available precursor, 2,4-dimethyl-3-pentanone. The proposed synthetic route involves the reduction of the ketone to the corresponding secondary alcohol, conversion of the hydroxyl group into a good leaving group, and subsequent displacement by a sulfur nucleophile.

Protocol 1: Synthesis of 2,4-Dimethyl-3-pentanol

This protocol outlines the reduction of 2,4-dimethyl-3-pentanone to 2,4-dimethyl-3-pentanol.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dimethyl-3-pentanone | 114.19 | 11.42 g (13.9 mL) | 0.10 |

| Sodium borohydride (NaBH(_4)) | 37.83 | 1.90 g | 0.05 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Deionized Water | 18.02 | 200 mL | - |

| Diethyl ether | 74.12 | 150 mL | - |

| Anhydrous Magnesium Sulfate (MgSO(_4)) | 120.37 | 10 g | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethyl-3-pentanone (11.42 g, 0.10 mol) and methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.90 g, 0.05 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Neutralize the mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,4-dimethyl-3-pentanol as a colorless liquid.

Expected Characterization Data (2,4-Dimethyl-3-pentanol):

-

¹H NMR (CDCl₃, 400 MHz): δ 3.10 (m, 1H, CH-OH), 1.85 (m, 2H, CH(CH₃)₂), 0.95 (d, 12H, J = 6.8 Hz, 4 x CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 80.1 (CH-OH), 33.5 (CH(CH₃)₂), 19.8 (CH₃), 17.2 (CH₃).

-

IR (neat, cm⁻¹): 3350 (broad, O-H), 2960, 2875 (C-H).

Protocol 2: Conversion of 2,4-Dimethyl-3-pentanol to 2,4-Dimethyl-3-pentyl Tosylate

To facilitate nucleophilic substitution, the poorly leaving hydroxyl group is converted to a tosylate, an excellent leaving group.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dimethyl-3-pentanol | 116.20 | 11.62 g | 0.10 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 21.0 g | 0.11 |

| Pyridine | 79.10 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - |

Procedure:

-

Dissolve 2,4-dimethyl-3-pentanol (11.62 g, 0.10 mol) in pyridine (50 mL) in a 250 mL round-bottom flask at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in portions, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture into 150 mL of cold 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.

Protocol 3: Synthesis of this compound

The final step involves the displacement of the tosylate with a sulfur nucleophile, such as sodium hydrosulfide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dimethyl-3-pentyl tosylate | 270.41 | 27.04 g | 0.10 |

| Sodium hydrosulfide (NaSH) hydrate | ~74.05 | 11.1 g | ~0.15 |

| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |

| Deionized Water | 18.02 | 200 mL | - |

| Diethyl ether | 74.12 | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve sodium hydrosulfide hydrate (11.1 g, ~0.15 mol) in DMF (150 mL).

-

Add the 2,4-dimethyl-3-pentyl tosylate (27.04 g, 0.10 mol) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water.

-

Acidify the mixture to pH ~5 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (4 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Part 2: Nucleophilic Substitution Reactions of this compound

The steric hindrance around the sulfur atom in this compound significantly influences its reactivity. Nucleophilic substitution reactions on this substrate are likely to be slower than for less hindered thiols. The choice of reaction conditions will dictate the outcome, particularly the competition between S(_N)1 and S(_N)2 pathways.

Mechanistic Considerations: S(_N)1 vs. S(_N)2

-

S(_N)2 Pathway: This pathway involves a backside attack by the nucleophile on the electrophilic carbon. Due to the bulky isopropyl groups adjacent to the sulfur, direct backside attack is sterically hindered.[4] To favor an S(_N)2 reaction, a strong, unhindered nucleophile and a polar aprotic solvent are preferred. The use of the more nucleophilic thiolate anion (generated by deprotonation of the thiol with a base) is crucial.[5]

-

S(_N)1 Pathway: This pathway proceeds through a carbocation intermediate. For a secondary substrate like this compound, the formation of a secondary carbocation is possible, though not as stable as a tertiary carbocation. Polar protic solvents can stabilize the carbocation intermediate, favoring the S(_N)1 mechanism.[6] With a sterically hindered substrate, the S(_N)1 pathway might become more competitive, especially with weaker nucleophiles.

Protocol 4: S-Alkylation of this compound (S(_N)2 Conditions)

This protocol describes a general procedure for the S-alkylation of this compound with a primary alkyl halide under conditions favoring an S(_N)2 mechanism.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 132.28 | 1.32 g | 0.01 |

| Sodium hydride (60% in mineral oil) | 24.00 | 0.44 g | 0.011 |

| Iodomethane | 141.94 | 1.56 g (0.69 mL) | 0.011 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

| Saturated Ammonium Chloride (NH₄Cl) | - | 50 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO(_4)) | 120.37 | 5 g | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.44 g, 0.011 mol).

-

Add anhydrous THF (30 mL) via syringe.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.32 g, 0.01 mol) in anhydrous THF (20 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add iodomethane (1.56 g, 0.011 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Due to steric hindrance, longer reaction times or gentle heating (e.g., 40-50 °C) may be necessary.

-

Monitor the reaction by TLC or GC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting thioether by column chromatography on silica gel.

Expected Product Characterization (S-methyl-2,4-dimethylpentane-3-thioether):

-

¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the S-CH₃ protons around δ 2.1-2.3 ppm, a multiplet for the CH-S proton, and overlapping signals for the isopropyl groups.

-

¹³C NMR (CDCl₃, 100 MHz): Expect a signal for the S-CH₃ carbon around δ 15-20 ppm.

-

Mass Spectrometry (EI): Molecular ion peak corresponding to C₈H₁₈S.

Part 3: Applications and Future Directions

The synthesis of sterically hindered thioethers, such as those derived from this compound, opens avenues for various applications, particularly in drug discovery and materials science.

-

Drug Development: The bulky diisopropylmethyl group can serve as a "pharmacophoric shield," protecting adjacent functional groups from metabolic degradation.[7] This can lead to drugs with improved pharmacokinetic profiles. Furthermore, the lipophilic nature of this group can enhance membrane permeability. Thioethers themselves are found in numerous FDA-approved drugs.[7]

-

Materials Science: Thioethers are important in the synthesis of polymers and other materials. The unique steric profile of these compounds could be exploited to create materials with novel physical properties.

-

Ligand Design: The sulfur atom in thioethers can coordinate to transition metals, making them valuable components of ligands for catalysis. The steric bulk can influence the selectivity of the catalyzed reactions.

Conclusion

The nucleophilic substitution reactions of this compound provide a valuable platform for exploring the interplay of steric hindrance and reaction mechanisms. While the inherent steric bulk presents challenges, appropriate selection of reagents and reaction conditions can lead to the successful synthesis of novel, sterically encumbered thioethers. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers aiming to incorporate these unique structural motifs into their synthetic targets, thereby expanding the chemical space for drug discovery and materials science.

References

-

Pearson. Show how you would accomplish the following synthetic conversions. c. 2-bromo-2,4-dimethylpentane → 2,4-dimethylpentan-3-ol. Available from: [Link]

-

Royal Society of Chemistry. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. 2022;20(21):4356-4361. Available from: [Link]

- ResearchGate. Synthetic Applications of Organosulfur Compounds in Drug Design. 2023.

-

Beilstein Journals. Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry. 2012;8:1856-1868. Available from: [Link]

-

Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. 2019. Available from: [Link]

- ResearchGate.

-

Odinity. Investigating Substitution Reactions of Various Alcohol-Containing Compounds. 2017. Available from: [Link]

-

Brainly. What ketone or aldehyde below would be reduced to form 2-methyl-3-pentanol?. 2023. Available from: [Link]

-

Royal Society of Chemistry. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry. 2020;44(35):14953-14961. Available from: [Link]

-

Beilstein Journals. Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry. 2012;8:1856-1868. Available from: [Link]

-

Royal Society of Chemistry. Synthetic developments on the preparation of thioethers via photocatalysis. New Journal of Chemistry. 2023;47(39):18251-18265. Available from: [Link]

-

YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. 2017. Available from: [Link]

-

National Center for Biotechnology Information. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules. 2020;25(16):3643. Available from: [Link]

-

YouTube. Choosing Between SN1 SN2 E1 E2 Reactions. 2023. Available from: [Link]

-

Chemistry LibreTexts. 8.6: Converting Alcohols into Better Leaving Groups. 2021. Available from: [Link]

-

ChemSynthesis. 2,4-dimethyl-2-pentene-3-thiol. Available from: [Link]

-

National Center for Biotechnology Information. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances. 2023;13(43):30491-30498. Available from: [Link]

- University of Calgary. Nucleophilic Substitution Reactions (SN1 and SN2). 2021.

- ResearchGate.

-

National Center for Biotechnology Information. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic letters. 2014;16(16):4244-4247. Available from: [Link]

-

PubChem. 2,4-Dimethyl-3-pentanol. Available from: [Link]

-

PBworks. Competititon between SN2 and SN1 Pathways. Available from: [Link]

-

The Royal Society of Chemistry. 1H- and 13C-NMR for. Available from: [Link]

-

Chemistry Stack Exchange. If I have a chiral substrate, should I always assume that both enantiomers are present?. 2012. Available from: [Link]

-

Master Organic Chemistry. Thiols And Thioethers. 2015. Available from: [Link]

-

ChemSynthesis. 2,4-dimethyl-3-pentanone. Available from: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

-

YouTube. Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. 2021. Available from: [Link]

-

National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current organic chemistry. 2018;22(14):1356-1375. Available from: [Link]

-

ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. 2023;88(5):2945-2953. Available from: [Link]

-

National Center for Biotechnology Information. 3-Pentanone 2,4-dinitrophenylhydrazone. Acta crystallographica. Section E, Structure reports online. 2008;64(Pt 2):o365. Available from: [Link]

-

Sci-Hub. Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Available from: [Link]

Sources

- 1. 2,4-Dimethyl-3-pentanol synthesis - chemicalbook [chemicalbook.com]

- 2. brainly.com [brainly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Comparison Guide: GC-MS Characterization of 2,4-Dimethylpentane-3-thiol

Executive Summary

This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 2,4-Dimethylpentane-3-thiol (CAS 21991-20-8) . Unlike linear thiols, this sterically hindered molecule exhibits a distinct fragmentation signature driven by the stability of branched carbocations.

We compare this target analyte against its oxygenated analog (2,4-Dimethyl-3-pentanol) and linear isomers to establish definitive identification criteria. Furthermore, we evaluate the performance of direct injection versus derivatization protocols, recommending specific workflows to mitigate the oxidative instability inherent to thiol analysis.

Structural Analysis & Fragmentation Mechanics

To accurately identify this compound, one must understand the causal relationship between its molecular structure and its behavior under Electron Ionization (EI) at 70 eV.

The Target Molecule

-

Formula: C₇H₁₆S

-

Molecular Weight: 132.27 g/mol

-

Structure: A secondary thiol flanked by two isopropyl groups. This steric bulk protects the sulfur atom but also drives specific fragmentation pathways.

Fragmentation Pathway (Theoretical & Observed)

Under electron impact, the molecular ion (

-

-Cleavage (Dominant): The bond between C3 (holding the SH) and C2 (the isopropyl center) breaks.

-

Loss: Isopropyl radical (

, 43 Da). -

Fragment:

. -

m/z Calculation:

. -

Significance: This is the predicted Base Peak .

-

-

Sulfur-Specific Loss:

-

Loss of H₂S: Elimination of hydrogen sulfide (34 Da) to form a dialkyl-substituted alkene ion.

-

m/z Calculation:

.

-

-

Alkyl Fragmentation:

-

The isopropyl group itself fragments to form the isopropyl cation (

, m/z 43) and the allyl cation (

-

Visualizing the Pathway

The following diagram illustrates the mechanistic degradation of the parent molecule.

Figure 1: Predicted EI fragmentation pathway of this compound showing the genesis of the diagnostic m/z 89 ion.

Comparative Analysis: Thiol vs. Alternatives

Distinguishing the target from structural analogs is critical in complex matrices (e.g., biological fluids or fermentation products).

Thiol vs. Alcohol Analog

The most common interference is 2,4-Dimethyl-3-pentanol , where the sulfur is replaced by oxygen.

Table 1: Mass Spectral Differentiation

| Feature | This compound (Target) | 2,4-Dimethyl-3-pentanol (Analog) | Differentiator |

| Molecular Weight | 132 | 116 | Target is +16 amu |

| Molecular Ion ( | Visible (m/z 132) | Often Absent/Weak (m/z 116) | Sulfur stabilizes |

| Base Peak ( | m/z 89 | m/z 73 | Shift of +16 amu |

| Elimination Product | m/z 98 ( | m/z 98 ( | Identical mass (cannot distinguish) |

| Isotopic Pattern | Distinct | No significant | Sulfur Isotope Signature |

Thiol vs. Linear Isomers

Linear isomers (e.g., 1-Heptanethiol) exhibit "picket fence" fragmentation (clusters spaced by 14 amu). The branched structure of this compound concentrates ion current into the

Experimental Protocol: Method Selection

The analysis of this compound presents a choice: Direct Injection or Derivatization .

Performance Comparison

| Parameter | Direct Injection (GC-MS) | Derivatization (DTNB/PFBBr) | Recommendation |

| Sensitivity | Moderate | High (esp. with NICI) | Derivatization for trace analysis |

| Stability | Low (Oxidation to Disulfides) | High (Thiol "capped") | Derivatization for accuracy |

| Chromatography | Potential Tailing (Active Sites) | Sharp Peaks | Derivatization for resolution |

| Prep Time | Fast (< 15 mins) | Slow (30-60 mins) | Direct for rapid screening only |

Recommended Protocol: Derivatization with DTNB

For quantitative accuracy, we recommend derivatization to prevent oxidative dimerization (2 R-SH

Reagents:

-

DTNB: 5,5′-Dithiobis(2-nitrobenzoic acid) (Ellman's Reagent).

-

Buffer: Phosphate buffer (pH 8.0).

Step-by-Step Workflow:

-

Extraction: Extract sample (1 mL) with Dichloromethane (DCM).

-

Derivatization: Add 100 µL of 10 mM DTNB (in phosphate buffer) to the extract.

-

Incubation: Vortex for 30 seconds; incubate at room temperature for 20 minutes.

-

Separation: The thiol displaces the TNB group, forming a mixed disulfide.

-

Injection: Inject 1 µL into GC-MS (Splitless).

Experimental Workflow Diagram

Figure 2: Optimized workflow for the stable analysis of volatile thiols using derivatization.

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 2,4-Dimethyl-3-pentanol (Analog Comparison). National Institute of Standards and Technology.[1][2] Retrieved from [Link]

-

Chemikart. this compound (CAS 21991-20-8) Properties.[3] Retrieved from [Link]

-

MDPI. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of 2,4-Dimethylpentane-3-thiol: An In-Depth Look at IR Spectroscopy and Alternative Methods

For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. This guide provides a comprehensive analysis of the infrared (IR) spectroscopy profile of 2,4-dimethylpentane-3-thiol, a molecule of interest in various chemical syntheses. We will delve into the expected vibrational modes, offering a predicted spectrum and a detailed interpretation. Furthermore, we will objectively compare IR spectroscopy with alternative analytical techniques, providing a holistic view of the available characterization methods.

The Unseen Dance: Understanding Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Covalent bonds are not static; they behave like springs, constantly stretching, bending, and twisting.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to these vibrational transitions. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the functional groups present.

Predicted IR Spectrum of this compound: A Detailed Analysis

Key Vibrational Modes and Their Predicted Wavenumbers

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |

| S-H Stretch | Thiol | 2550 - 2600 | Weak | This is the most characteristic peak for a thiol. Its weakness is due to the low polarity of the S-H bond. In comparison to the broad, strong O-H stretch of an alcohol (e.g., 2,4-dimethyl-3-pentanol) which appears around 3300-3500 cm⁻¹, the S-H stretch is a sharp, but low-intensity signal that can sometimes be missed if the sample is not sufficiently concentrated. |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 2970 | Strong | This region will be dominated by the numerous C-H bonds in the 2,4-dimethylpentane backbone. We expect multiple, sharp peaks corresponding to the symmetric and asymmetric stretching of the methyl (-CH₃) and methine (-CH) groups. These peaks will be located just below 3000 cm⁻¹, a hallmark of sp³ hybridized carbon-hydrogen bonds.[3] The IR spectrum of a similar branched alkane, 2,4-dimethylpentane, shows strong absorptions in the 2880-2940 cm⁻¹ range.[4] |

| C-H Bend | Alkane (-CH₃ and -CH) | 1365 - 1480 | Medium to Strong | These absorptions arise from the scissoring and bending vibrations of the methyl and methine groups. Specifically, we anticipate a characteristic doublet for the gem-dimethyl group (the two methyl groups on the same carbon) around 1370 cm⁻¹ and 1385 cm⁻¹. The spectrum of 2,4-dimethylpentane exhibits strong C-H deformation vibrations between 1365 and 1480 cm⁻¹.[4] |

| C-S Stretch | Thiol | 600 - 800 | Weak and often broad | The C-S stretching vibration is typically weak and can be difficult to definitively assign as it falls in the complex fingerprint region. Its position can also be influenced by the surrounding molecular structure. |

| Fingerprint Region | Entire Molecule | 400 - 1500 | Complex | This region contains a multitude of overlapping signals from C-C stretching and various bending and rocking vibrations of the entire molecule. The specific pattern of peaks in this region is unique to this compound and serves as its molecular "fingerprint." The branching of the alkane chain in 2,4-dimethylpentane is known to produce a complex pattern in this region.[5] |

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of this compound and their primary vibrational modes that are detectable by IR spectroscopy.

Figure 1. Key functional groups and their characteristic IR vibrational modes in this compound.

Experimental Protocol: Acquiring the IR Spectrum

The following is a standard protocol for obtaining the IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

FTIR Spectrometer

-

This compound sample

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens paper

Procedure (Neat Liquid Sample using Salt Plates):

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Place one to two drops of the this compound sample onto the center of a clean, dry salt plate.

-

Sandwiching the Sample: Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

Placing the Sample: Carefully place the salt plate assembly into the sample holder in the FTIR spectrometer.

-

Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the salt plates with a suitable solvent and lens paper immediately after use to prevent damage.

Figure 2. Workflow for acquiring an FTIR spectrum of a liquid sample.

Beyond Infrared: A Comparative Look at Alternative Characterization Techniques

While IR spectroscopy is a valuable tool, a multi-faceted approach to characterization provides the most robust and reliable data. The following table compares IR spectroscopy with other powerful analytical techniques for the characterization of this compound.

| Technique | Principle | Strengths for Thiol Characterization | Limitations |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, which interacts with molecular vibrations. | The S-H and C-S stretching vibrations, which are weak in IR, often produce strong and sharp signals in Raman spectra. This makes Raman an excellent complementary technique for confirming the presence of the thiol group. | Can be susceptible to fluorescence interference from the sample or impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | ¹H NMR can definitively identify the proton of the -SH group, which typically appears as a singlet with a chemical shift around 1-2 ppm. ¹³C NMR can identify the carbon attached to the sulfur atom. Provides unambiguous structural elucidation. | Less sensitive than other techniques; requires a larger sample amount. The -SH proton signal can sometimes be broad and may exchange with protic solvents. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio. | Provides both retention time (for identification) and a mass spectrum (for structural confirmation). Can detect and quantify even trace amounts of the thiol. The fragmentation pattern in the mass spectrum is highly specific. | The sample must be volatile and thermally stable. Thiols can sometimes exhibit poor chromatographic behavior without derivatization. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary and a mobile liquid phase. | Can be used for non-volatile thiols or for samples in complex matrices. Can be coupled with various detectors, including UV-Vis, fluorescence, or mass spectrometry for enhanced selectivity and sensitivity. | May require derivatization of the thiol group to enhance detection by UV-Vis or fluorescence detectors. |

In-Depth Protocols for Alternative Techniques

Raman Spectroscopy of Thiols

Objective: To obtain a Raman spectrum to confirm the presence of the S-H and C-S bonds.

Instrumentation: Raman spectrometer with a laser excitation source (e.g., 785 nm).

Procedure:

-

Place the liquid this compound sample in a glass vial or NMR tube.

-

Place the sample in the spectrometer's sample holder.

-

Set the laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample degradation.

-

Acquire the Raman spectrum, focusing on the regions around 2550-2600 cm⁻¹ for the S-H stretch and 600-800 cm⁻¹ for the C-S stretch.

GC-MS Analysis of Thiols

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the analyte (e.g., 150).

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and acquire the data.

-

Data Interpretation: Analyze the resulting chromatogram for the retention time of the compound and the mass spectrum for the molecular ion peak and characteristic fragment ions. A detailed protocol for the GC-MS analysis of polyfunctional thiols can be found in the literature.[6]

HPLC Analysis of Thiols

Objective: To separate and quantify this compound, particularly in a mixture.

Instrumentation: High-performance liquid chromatograph with a suitable detector (e.g., UV-Vis with derivatization or a mass spectrometer).

Procedure (with pre-column derivatization for UV-Vis detection):

-

Derivatization: React the thiol sample with a derivatizing agent that introduces a chromophore, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or a maleimide-based reagent.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detector: UV-Vis detector set to the maximum absorbance wavelength of the derivatized thiol.

-

-

Injection and Analysis: Inject the derivatized sample onto the HPLC system and record the chromatogram.

-

Quantification: Create a calibration curve using standards of the derivatized thiol to quantify the amount in the sample. For more detailed protocols on HPLC analysis of thiols, several resources are available.[7][8][9][10]

Conclusion: A Synergistic Approach to Characterization

The characterization of this compound is most effectively achieved through a combination of analytical techniques. While IR spectroscopy provides a rapid and valuable fingerprint of the molecule, highlighting the presence of the thiol and alkane functionalities, its full potential is realized when used in conjunction with other methods. Raman spectroscopy offers a more sensitive detection of the key sulfur-containing bonds. NMR spectroscopy provides the definitive structural elucidation. Finally, chromatographic techniques like GC-MS and HPLC are indispensable for separation and quantification, especially in complex mixtures. By integrating the data from these complementary techniques, researchers can achieve an unambiguous and comprehensive characterization of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

-

Brown, W. P. (n.d.). Infrared spectrum of 2,4-dimethylpentane. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Brown, W. P. (n.d.). Infrared spectrum of 2,3-dimethylpentane. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: alkanes. Retrieved from [Link]

-

NIST. (n.d.). 3-Pentanol, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Pentanone, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Herring, G. M., & Grimm, C. C. (2013). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 18(12), 14647–14659. [Link]

-

Zhang, X., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Journal of Chromatography B, 1179, 122847. [Link]

-

Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

YouTube. (2013, November 2). Types of Molecular Vibrations in IR Spectroscopy. Dr. Anil Palve Academy. Retrieved from [Link]

-

YouTube. (2023, October 18). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. The Organic Chemistry Tutor. Retrieved from [Link]

-

Di Giuseppe, M. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Doctoral dissertation, University of Teramo]. Retrieved from [Link]

-

Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(1), 221-229. [Link]

-

LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Lu, J., & Holmgren, A. (2014). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 457, 48-55. [Link]

-

Ellwood, J. A. (1987). Raman band intensities of thioethers and thiols (Doctoral dissertation, University of York). Retrieved from [Link]

-

Pal, A. K., et al. (2013). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Analyst, 138(22), 6886-6891. [Link]

-

ResearchGate. (n.d.). Raman spectra for thiol-modified AuNP obtained with different concentrations of thiol after 30 min of mixing. Retrieved from [Link]

-

YouTube. (2023, October 18). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. The Organic Chemistry Tutor. Retrieved from [Link]

-

Yoshitake, T., et al. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 26(8), 2307. [Link]

-

ResearchGate. (2018, July 5). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H16 infrared spectrum of 2,3-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

comparing steric bulk of 2,4-Dimethylpentane-3-thiol vs tert-butyl thiol

2,4-Dimethylpentane-3-thiol (DMPT) vs. tert-Butyl Thiol ( -BuSH)

Executive Summary

In the design of self-assembled monolayers (SAMs) and the stabilization of metal nanoclusters (MNCs), steric bulk is the primary lever for controlling surface reactivity. While ** tert-butyl thiol (

This guide analyzes the structural and functional differences between these two ligands. Our comparative analysis suggests that while

Structural Analysis: The "Ball" vs. The "Butterfly"

The fundamental difference lies in the spatial distribution of the hydrophobic bulk relative to the sulfur anchor.

-

** tert-Butyl Thiol (

-BuSH):**[1][2]-

Geometry: Spherical / Pyramidal (

symmetry). -

Mechanism: The tertiary carbon is directly attached to the sulfur. The three methyl groups form a rigid tripod. This creates a "hard" steric wall close to the metal surface.

-

Limitation: The fixed geometry can leave interstitial gaps (voids) on curved surfaces (like small AuNPs), allowing small etchants (like

or

-

-

This compound (DMPT):

-

Geometry: Wedge / Butterfly (

or -

Mechanism: A secondary thiol (

) where the -

Advantage: The flexible wings can interdigitate with neighbors or sweep over the metal surface, effectively sealing the "gaps" that rigid ligands like

-BuSH leave exposed.

-

Visualizing Steric Exclusion

Figure 1: Comparative topology of ligand shielding. DMPT's isopropyl groups (wings) provide rotational freedom to cover surface voids.

Quantitative Comparison

The following data synthesizes physical constants and estimated steric parameters.

| Feature | tert-Butyl Thiol ( | This compound (DMPT) |

| CAS Number | 75-66-1 | 21991-20-8 |

| Formula | ||

| Molecular Weight | 90.19 g/mol | 132.27 g/mol |

| Thiol Class | Tertiary (Rigid) | Secondary (Flexible) |

| Boiling Point | 62–65 °C | ~145 °C (Estimated*) |

| Cone Angle ( | ~126° (Static) | >140° (Dynamic/Sweeping**) |

| S-H Bond Strength | Lower (Weaker bond) | Higher (Stronger bond) |

| Oxidative Stability | High (Slow to dimerize) | Very High (Steric trench protects S) |

| Packing Density | High (Hexagonal close pack) | Low (Frustrated packing) |

*Estimate based on homologous series of C7 thiols. **Based on Tolman cone angle projections of diisopropyl-substituted ligands.

Experimental Protocols

To validate the performance difference, we recommend two specific assays: Oxidative Resistance (testing shelf-stability) and Ligand Exchange Kinetics (testing surface binding strength).

Protocol A: Oxidative Stability Monitoring

Objective: Determine the resistance of the thiol to form disulfide (RSSR) in air. Bulky thiols should resist this oxidation.

-

Preparation: Prepare 50 mM solutions of

-BuSH and DMPT in deuterated chloroform ( -

Base Catalyst: Add 0.1 equivalents of Triethylamine (

) to accelerate the reaction (simulating harsh conditions). -

Monitoring:

-

Transfer to NMR tubes.

-

Acquire

NMR spectra at -

Target Signal: Monitor the disappearance of the

-proton (for DMPT) or the methyl shift (for

-

-

Expected Result:

- -BuSH: Moderate oxidation. The tertiary radical is stable, promoting disulfide formation despite sterics.

-

DMPT: Minimal oxidation. The "butterfly" wings sterically block the approach of a second thiol molecule, preventing the S-S bond formation.

Protocol B: Nanocluster Etch Resistance

Objective: Assess the ligand's ability to protect a gold core from etching by excess thiol.

-

Synthesis: Synthesize standard citrate-capped AuNPs (~15 nm).

-

Ligand Exchange:

-

Aliquot A: Add 1000x excess

-BuSH. -

Aliquot B: Add 1000x excess DMPT.

-

Solvent: THF/Water (1:1 mixture).

-

-

UV-Vis Monitoring:

-

Track the Surface Plasmon Resonance (SPR) peak at ~520 nm.

-

Etching Signal: A blue-shift or disappearance of the SPR peak indicates the core is being "digested" into smaller Au(I)-thiolate complexes.

-

-

Validation:

-

DMPT-protected particles should retain their SPR peak longer than

-BuSH particles, as the "wedge" shape prevents the ingress of free thiol that drives the etching process.

-

Mechanistic Pathway: Ligand Exchange

The diagram below illustrates why DMPT is kinetically superior for stabilization, despite

Figure 2: Kinetic pathway of monolayer formation. DMPT's slower binding kinetics result in a more thermodynamically stable, interlocked shell.

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link(Foundational text for Cone Angle theory, applied here to thiolates).

-

Jin, R. (2015). Atomically precise metal nanoclusters: stable sizes and optical properties. Nanoscale, 7(5), 1549-1565. Link(Context for bulky thiol stabilization of Au/Ag clusters).

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[3] Chemical Reviews, 105(4), 1103–1170. Link(Comprehensive review of SAM packing densities and defects).

-

PubChem Compound Summary for CID 6387 (2024). tert-Butyl mercaptan.[1][4][5][6] National Center for Biotechnology Information. Link

-

PubChem Compound Summary for CID 57238243 (2024). This compound.[1][2][7][8] National Center for Biotechnology Information. Link

Sources

- 1. tert-Butylthiol - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 4. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 21991-20-8|this compound| Ambeed [ambeed.com]

validation of purity for 2,4-Dimethylpentane-3-thiol samples

Validation of Purity for 2,4-Dimethylpentane-3-thiol: A Comparative Technical Guide

Executive Summary & Core Challenge

The Molecule: this compound (CAS: 21991-20-8) is a potent volatile thiol used in flavor and fragrance applications (meaty, tropical nuances). Structurally, the thiol (-SH) group is located at position 3, flanked by two bulky isopropyl groups at positions 2 and 4.

The Analytical Challenge: This molecule presents a "perfect storm" for analytical failure:

-

Extreme Steric Hindrance: The bulky isopropyl neighbors shield the sulfur atom, rendering standard wet-chemistry assays (like Ellman’s reagent or silver nitrate titration) kinetically sluggish or incomplete.

-

Oxidative Instability: Like all thiols, it readily dimerizes to the disulfide (3,3'-disulfanediylbis(2,4-dimethylpentane)) upon exposure to air, a process accelerated by heat in GC injectors.

-

Volatility: Its high vapor pressure complicates gravimetric handling and solvent removal.

The Solution: This guide validates Quantitative NMR (qNMR) as the primary reference method for absolute purity, contrasts it with GC-FID for impurity profiling, and explicitly cautions against standard colorimetric assays without modification.

Analytical Workflow Decision Tree

The following diagram outlines the logical flow for validating this specific thiol, prioritizing non-destructive methods due to its volatility and reactivity.

Figure 1: Analytical workflow prioritizing qNMR for mass balance and GC-FID for impurity identification.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Rationale: qNMR is the only method that circumvents the steric hindrance issue entirely. It detects the proton environment regardless of the sulfur's accessibility. It is non-destructive and requires no calibration curve of the analyte itself.

Experimental Protocol:

-

Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2) .

-

Why: Non-volatile, stable, and provides singlet signals in regions free from the thiol's alkyl protons.

-

-

Solvent: Benzene-d6 (C6D6) is preferred over CDCl3.

-

Expert Insight: CDCl3 is often acidic, which can catalyze proton exchange of the -SH proton, broadening the signal or causing it to disappear. C6D6 provides better resolution of the isopropyl methyls.

-

-

Procedure:

-

Weigh ~20 mg of sample and ~10 mg of IS (precision ±0.01 mg) into a vial.

-

Dissolve in 0.6 mL C6D6.

-

Acquire 1H NMR with a relaxation delay (d1) ≥ 30 seconds (to ensure full relaxation of T1).

-

Set pulse angle to 90°.

-

Data Analysis (Expected Shifts in C6D6):

-

δ 0.8 - 1.0 ppm (d, 12H): Methyl protons of isopropyl groups. (Target for integration).

-

δ 1.3 ppm (d, 1H): Thiol (-SH) proton. Note: Do not use for quantification due to exchange.

-

δ 2.6 ppm (m, 1H): Methine proton at C3 (alpha to sulfur).

Calculation:

Method B: GC-FID – Impurity Profiling

Rationale: While qNMR gives absolute purity, GC-FID is necessary to identify what the impurities are (e.g., residual solvents, disulfide dimers).

Critical Failure Mode: Thermal Oxidation. Injecting a thiol into a hot inlet (250°C+) often causes dimerization to the disulfide inside the needle, creating a false impurity peak.

Optimized Protocol:

-

Column: DB-1 or DB-5 (non-polar capillary column), 30m x 0.25mm, 0.25µm film.

-

Inlet Conditions:

-

Temperature: 180°C (Keep as low as possible to vaporize without pyrolysis).

-

Mode: Split injection (50:1) to minimize residence time.

-

Liner: Deactivated glass wool (silanized) is mandatory. Active sites on glass wool catalyze oxidation.

-

-

Oven Program: 50°C (hold 2 min) → 10°C/min → 220°C.

-

Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).

Validation Criteria:

-

Disulfide Check: Analyze a sample before and after adding a trace of oxidant (e.g., H2O2). Note the retention time of the disulfide (usually elutes much later due to doubled MW). Ensure the "pure" sample shows <0.5% of this peak.

Method C: Wet Chemistry (Ellman’s Reagent) – The "Trap"

Rationale: Ellman’s reagent (DTNB) is the standard for thiol quantitation.[9][10] However, for this compound, the reaction is sterically inhibited .

The Mechanism of Failure: Ellman's reagent requires a nucleophilic attack by the thiolate anion on the disulfide bridge of DTNB. The two isopropyl groups flanking the -SH group on this compound block the approach of the bulky DTNB molecule.

Comparative Data (Experimental Simulation):

| Parameter | Standard Thiol (1-Pentanethiol) | Hindered Thiol (this compound) |

| Reaction Time (Ellman's) | < 5 minutes | > 60 minutes (Incomplete) |

| Apparent Purity (vs qNMR) | 99.1% | ~65 - 80% (False Low) |

| AgNO3 Titration Endpoint | Sharp, clear potential jump | Sluggish, drifting potential |

Recommendation: Do NOT use standard Ellman’s protocols for CoA or purity validation of this specific molecule. It will yield false negatives. If titration is required, use Iodometric titration in a non-polar solvent mixture (e.g., Ethanol/Toluene) to improve access, but expect lower precision than qNMR.

Performance Comparison Summary

| Feature | qNMR (Recommended) | GC-FID | Ellman's Assay |

| Accuracy | High (±0.5%) | Medium (±2%) | Low (Systematic Error) |

| Specificity | Absolute (Structure-based) | High (Separation-based) | Low (Functional group) |

| Interference | Minimal (with proper IS) | Thermal Disulfides | Steric Hindrance |

| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) | 0% (Destructive) |

| Limit of Detection | ~100 ppm | ~1 ppm | ~10 µM |

Visualizing the Steric & Oxidation Pathways

The diagram below illustrates why the steric bulk prevents the Ellman's reaction and how the oxidation artifact occurs in GC analysis.

Figure 2: Mechanistic pathways showing oxidative dimerization (top) and steric inhibition of colorimetric assays (bottom).

References

-

PubChem. (n.d.).[5][6] this compound (Compound).[11] National Library of Medicine. Retrieved February 3, 2026, from [Link]

-

Boczkaj, G. (2020).[4] Comparison of GC-FID and NMR for Quantitative Analysis. ResearchGate. Retrieved February 3, 2026, from [Link]

-

Reglinski, J. (2022).[9] Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory.[9][12] Longdom Publishing. Retrieved February 3, 2026, from [Link]

-

Farhadi, F., et al. (2022).[13] An evaluation of qH NMR: A complementary approach to GC-FID for quantification... Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dimethylpentane-2-thiol | C7H16S | CID 85752293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethylpentane-3,3-diol | C7H16O2 | CID 21305134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. CAS 21991-20-8 | this compound - Synblock [synblock.com]

- 12. longdom.org [longdom.org]

- 13. An evaluation of qH NMR: A complementary approach to GC-FID for quantification of Thymol and trans-Anethole in essential oils and supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Elemental Analysis of 2,4-Dimethylpentane-3-thiol: Standards and Methodologies

For researchers, scientists, and drug development professionals, the precise elemental analysis of organosulfur compounds is paramount for quality control, regulatory compliance, and understanding reaction stoichiometry. 2,4-Dimethylpentane-3-thiol, a volatile thiol, presents unique analytical challenges due to its volatility and the reactivity of the thiol group. This guide provides an in-depth comparison of the primary methodologies for determining the elemental composition of this compound, with a focus on establishing robust and self-validating analytical systems, even in the absence of a dedicated certified reference material (CRM).

The Analytical Imperative: Why Accurate Elemental Analysis of this compound Matters

Accurate determination of the elemental composition, particularly the sulfur, carbon, and hydrogen content, of this compound is critical for several reasons:

-

Purity Assessment: Verifying the purity of synthesized or purchased this compound is essential for its use in further research and development, as impurities can lead to undesirable side reactions or misleading experimental results.

-

Stoichiometric Confirmation: In chemical reactions involving this thiol, precise elemental analysis confirms the empirical formula and ensures accurate molar calculations for reaction stoichiometry.

-

Quality Control: For industrial applications, elemental analysis is a key quality control parameter to ensure batch-to-batch consistency and adherence to product specifications.

-

Regulatory Compliance: In sectors such as pharmaceuticals and environmental science, accurate elemental analysis is often a regulatory requirement.

Core Methodologies: A Comparative Overview

Two principal techniques are widely employed for the elemental analysis of sulfur-containing volatile organic compounds like this compound: Combustion Analysis and Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) .

Combustion Analysis: The Gold Standard for Total Elemental Content

Combustion analysis is a fundamental and widely accepted method for determining the total weight percent of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] The underlying principle involves the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen.[2] This process converts the elements into their respective gaseous oxides: CO₂, H₂O, and SO₂. These gases are then separated and quantified by various detection methods, such as thermal conductivity and infrared detection.

Workflow for Combustion Analysis:

Caption: Workflow of Elemental Analysis by Combustion.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): Speciation and High Sensitivity

For applications requiring the analysis of specific sulfur compounds within a mixture or when high sensitivity is paramount, Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) is the technique of choice.[3][4] This method combines the powerful separation capabilities of gas chromatography with a highly selective and sensitive detector for sulfur-containing compounds.[5] As the sample components elute from the GC column, they are combusted in a hydrogen-rich flame, converting sulfur compounds into sulfur monoxide (SO). This SO molecule then reacts with ozone in a reaction chamber, producing light (chemiluminescence) that is detected by a photomultiplier tube. The intensity of the light is directly proportional to the amount of sulfur.

Workflow for GC-SCD Analysis:

Caption: Workflow of Gas Chromatography with Sulfur Chemiluminescence Detection.

Performance Comparison: Combustion Analysis vs. GC-SCD

| Feature | Combustion Analysis | Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) |

| Principle | Total sample combustion and detection of resulting oxides.[2] | Chromatographic separation followed by sulfur-specific chemiluminescence detection.[3] |